Technical Guide: tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6)
Technical Guide: tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6)
Executive Summary
tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6) is a specialized ester intermediate extensively utilized in medicinal chemistry and organic synthesis. It serves as a critical building block for introducing the 4-fluorophenyl moiety —a pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates. Additionally, the tert-butyl ester functionality acts as a robust acid-labile protecting group, orthogonal to base-sensitive functionalities, making this compound indispensable in multi-step synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and neurological therapeutics.
Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling.
| Property | Specification | Notes |
| CAS Number | 68825-45-6 | Unique Identifier |
| Molecular Formula | C₁₂H₁₅FO₂ | - |
| Molecular Weight | 210.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |
| Boiling Point | 265°C (Predicted) | @ 760 mmHg |
| Density | 1.08 ± 0.06 g/cm³ | @ 20°C |
| Solubility | Soluble in organic solvents (DCM, EtOAc, THF) | Insoluble in water |
| Flash Point | >110°C | Closed Cup |
Synthetic Pathways & Methodologies
Method A: Palladium-Catalyzed -Arylation (Modern Approach)
This method is preferred for high-value synthesis as it constructs the C-C bond directly, avoiding the need for pre-formed phenylacetic acids. It utilizes tert-butyl acetate and 1-bromo-4-fluorobenzene .
-
Mechanism: Cross-coupling via a Palladium enolate intermediate.
-
Catalyst System: Pd(dba)₂ / P(t-Bu)₃ or Q-Phos.
-
Base: LiHMDS or Zn(O-t-Bu)₂ (for milder conditions).
Method B: Classical Esterification (Scale-Up Approach)
Best for kilogram-scale production where 4-fluorophenylacetic acid is the starting material.
-
Reagents: Isobutylene + H₂SO₄ (catalytic) OR tert-Butyl Alcohol + DCC/DMAP.
-
Advantage: Low cost, established industrial protocols.
Visualization: Synthetic Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal synthesis route.
Figure 1: Synthetic decision matrix comparing Pd-catalyzed arylation vs. classical esterification routes.
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed -Arylation (Laboratory Scale)
Objective: Synthesis of 5.0 g of tert-Butyl 2-(4-fluorophenyl)acetate.
-
Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Catalyst Prep: Charge flask with Pd(dba)₂ (1 mol%) and P(t-Bu)₃ (2 mol%). Add toluene (50 mL).
-
Substrate Addition: Add 1-bromo-4-fluorobenzene (23.8 mmol) and tert-butyl acetate (26 mmol).
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Enolization: Cool to 0°C. Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). The solution will turn orange/brown.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Validation: Check TLC (Rf ~0.3 in 10% EtOAc/Hex).
-
Protocol 2: Acid-Catalyzed Deprotection (Utility)
Context: Removing the tert-butyl group to generate the free acid for drug coupling.
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Dissolve substrate in DCM (0.1 M).
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Add Trifluoroacetic Acid (TFA) (10-20 equiv) at 0°C.
-
Stir at RT for 2-4 hours. Monitor by HPLC (disappearance of ester peak).
-
Concentrate in vacuo to yield 4-fluorophenylacetic acid.
Analytical Profile & Quality Control
To ensure "Trustworthiness" in your data, compare your isolated product against these predicted spectral standards.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ¹H NMR | 1.44 | Singlet (9H) | tert-Butyl (-C(CH₃)₃) |
| ¹H NMR | 3.48 | Singlet (2H) | Benzylic (-CH₂-) |
| ¹H NMR | 7.00 - 7.05 | Multiplet (2H) | Aromatic (meta to acetate) |
| ¹H NMR | 7.20 - 7.25 | Multiplet (2H) | Aromatic (ortho to acetate) |
| ¹³C NMR | 28.1 | - | tert-Butyl methyls |
| ¹³C NMR | 42.5 | - | Benzylic carbon |
| ¹³C NMR | 80.9 | - | Quaternary t-Bu carbon |
| ¹⁹F NMR | -116.5 | Multiplet | Aromatic Fluorine |
HPLC Method (QC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
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Gradient: 50% B to 95% B over 10 min.
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Detection: UV @ 254 nm.
Medicinal Chemistry Applications
The strategic value of CAS 68825-45-6 lies in its dual functionality:
-
Metabolic Blocking: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the para-position, a common metabolic soft spot in phenylacetic acid derivatives. This significantly increases the half-life (
) of the final drug molecule. -
Lipophilicity Modulation: Fluorine substitution enhances lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration, crucial for neurological drugs. -
Orthogonal Protection: The tert-butyl ester is stable to basic conditions (e.g., alkylation reactions using NaH), allowing diverse modifications on the alpha-carbon before acidic deprotection.
Mechanism of Action: Orthogonal Deprotection
The following diagram details the specific mechanism for removing the protecting group, a key step in API synthesis.
Figure 2: Acid-catalyzed deprotection mechanism yielding the active pharmaceutical intermediate.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.
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Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).
References
-
Hartwig, J. F., et al. (2002).[2] "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.[2]
-
Buchwald, S. L., et al. (2000).[2] "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society.[2]
-
PubChem. (2025).[3][4] "tert-Butyl 2-(4-fluorophenyl)acetate Compound Summary." National Center for Biotechnology Information.
-
ChemicalBook. (2025). "tert-Butyl 2-(4-fluorophenyl)acetate Properties and Suppliers."
-
BenchChem. (2025).[5] "Applications of tert-Butyl and Fluoride Moieties in Pharmaceutical Intermediates."
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 2-(4-aminophenyl)acetate | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
